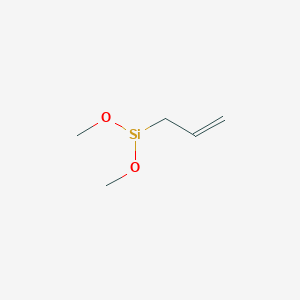

Allyldimethoxysilane

Vue d'ensemble

Description

Allyldimethoxysilane is a compound that is closely related to allyltrimethoxysilane, which is frequently used in organic synthesis as an allylating agent. The compound is known for its ability to form carbon-carbon bonds with various substrates, including carbonyl compounds and imines, often in the presence of a catalyst.

Synthesis Analysis

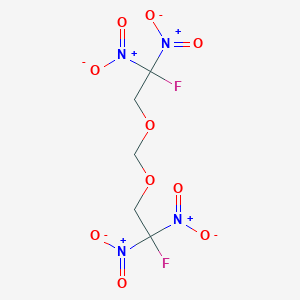

The synthesis of allyl-containing silanes, such as allyltrimethoxysilane, involves catalytic reactions where metal catalysts like copper and silver play a crucial role. For instance, allyltrimethoxysilane can be used in a catalytic allylation of carbonyl compounds with CuCl and TBAT in THF at ambient temperature, indicating a mild and general approach to the synthesis of such compounds . Similarly, silver-catalyzed asymmetric allylation has been reported, highlighting the versatility of allyltrimethoxysilane in enantioselective synthesis .

Molecular Structure Analysis

The molecular structure of allyltrimethoxysilane, a related compound to this compound, is characterized by the presence of an allyl group attached to a silicon atom, which is further connected to methoxy groups. This structure is pivotal in its reactivity and the ability to participate in various chemical reactions, such as the palladium-catalyzed sp2-sp3 coupling, which results in the formation of allyl arenes .

Chemical Reactions Analysis

Allyltrimethoxysilane undergoes a variety of chemical reactions, including enantioselective allylation , palladium-catalyzed coupling , and [3,3]-allyl cyanate rearrangement for the synthesis of α-amino allylsilane derivatives . These reactions demonstrate the compound's utility in constructing complex molecular architectures with high precision.

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl-containing silanes are influenced by the allyl group and the silicon-based moieties. These compounds are typically used in organic synthesis due to their ability to react under mild conditions and form stable products. For example, the synthesis of carbosilane dendrimers containing peripheral titanium units involves hydrosilylation reactions, indicating the importance of the allyl group's reactivity . Additionally, the reactivity of allyldimesitylborane, which can be considered a related compound, showcases the typical behavior of allyl groups in electrophilic reactions .

Applications De Recherche Scientifique

Fonctionnalisation des Matériaux Nanoporoeux

Allyldimethoxysilane est utilisé dans la fonctionnalisation de matériaux nanoporoeux, tels que l'alumine, pour créer des sites hautement réactifs pour la greffe de polymères. Ce processus améliore les propriétés mécaniques des matériaux et optimise les liaisons céramique-polymère, ce qui est crucial pour le développement de nouveaux biomatériaux hybrides .

Synthèse Organique

En synthèse organique, this compound sert de bloc de construction pour la construction de molécules complexes. Il participe à des transformations telles que la substitution électrophile, la polymérisation et les réactions de couplage croisé, permettant la synthèse d'une large gamme de dérivés du styrène et d'autres composés organiques .

Science des Matériaux

This compound est un agent d'allylation qui peut modifier les composés carbonylés pour produire des alcools et des amines homoallyliques. Ces composés sont essentiels au développement de nouveaux matériaux avec des propriétés chimiques et physiques spécifiques pour diverses applications, notamment les dispositifs électroniques .

Modification de Surface

Ce composé est essentiel dans les stratégies de modification de surface, en particulier dans le traitement des films de pérovskite dans les cellules solaires. En introduisant des molécules organiques avec des groupes fonctionnels, this compound contribue à obtenir des dispositifs haute performance avec une efficacité et une stabilité améliorées .

Applications Biomédicales

Dans le domaine biomédical, this compound est impliqué dans la synthèse de polymères biomédicaux. Ces polymères ont des applications dans la délivrance de médicaments thérapeutiques, la détection et le diagnostic des maladies, la biosensibilité, la médecine régénérative et le traitement des maladies .

Catalyse

This compound est utilisé en catalyse pour créer des sites hautement réactifs sur les surfaces, qui sont disponibles pour des réactions chimiques ultérieures. Ceci est particulièrement important dans le développement de catalyseurs pour des applications environnementales et la création de nouveaux matériaux

Mécanisme D'action

Target of Action

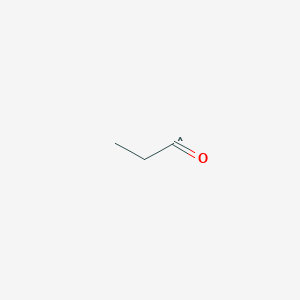

Allyldimethoxysilane, similar to its close relative Allyltrimethoxysilane , primarily targets carbonyl compounds such as aldehydes, ketones, and imines . These compounds play crucial roles in various biochemical reactions, serving as intermediates in metabolic pathways.

Mode of Action

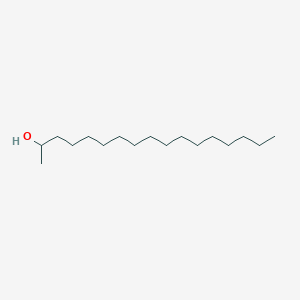

This compound acts as an allylating reagent, introducing an allyl group into the targeted carbonyl compounds . This allylation process is typically catalyzed by a copper alkoxide . The interaction between this compound and its targets results in the formation of homoallylic alcohols and amines via a carbon-carbon (C-C) bond-forming reaction .

Result of Action

The primary result of this compound’s action is the formation of homoallylic alcohols and amines . These compounds have various applications in organic synthesis and can serve as precursors to other biologically active molecules. The exact molecular and cellular effects would depend on the specific context and the other compounds present.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of additional methanol . Moreover, the reaction conditions, such as temperature and pH, can also impact the allylation process . Therefore, careful control of the reaction environment is crucial for optimizing this compound’s action.

Safety and Hazards

Orientations Futures

Propriétés

InChI |

InChI=1S/C5H11O2Si/c1-4-5-8(6-2)7-3/h4H,1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWXKMBLEOLOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473000 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18147-35-8 | |

| Record name | ALLYLDIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Allyldimethoxysilane (ADMS) used as a probe molecule in the study of nanoporous alumina?

A1: ADMS helps researchers understand the surface reactivity of nanoporous alumina. [] The molecule can form chemical bonds with the alumina surface, and the strength of these bonds provides information about the reactivity of the alumina. This is particularly important after the alumina undergoes treatments like impregnation with Triméthyletoxysilane (TMES) and heating. [] By analyzing how strongly ADMS binds to the treated alumina, researchers can optimize these treatments to create a material with desirable surface properties for applications like dental composites.

Q2: How does the treatment of nanoporous alumina with TMES affect its interaction with ADMS?

A2: Treating nanoporous alumina with TMES and subsequently heating it to 1300°C leads to the creation of adsorption sites that form stronger chemical bonds with ADMS. [, ] This suggests that the TMES treatment, along with the high-temperature heating, modifies the surface chemistry of the alumina, making it more reactive towards silane molecules like ADMS. This enhanced reactivity is crucial for applications where strong adhesion between the filler material and the surrounding matrix is required, such as in dental resin composites.

Q3: What analytical techniques are used to study the interaction between ADMS and nanoporous alumina?

A3: While the papers don't explicitly mention the specific techniques used to analyze the ADMS-alumina interaction, Fourier-transform infrared spectroscopy (FTIR) is highlighted as a key method for studying the structure of the treated alumina. [, ] FTIR can provide information about the chemical bonds formed between ADMS and the alumina surface, offering insights into the nature of their interaction. Other techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), might be employed to quantify the amount of ADMS adsorbed onto the alumina, further characterizing the surface reactivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)